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Introduction
Aflatoxins are highly toxic secondary metabolites produced by fungi of the Aspergillus species,

primarily Aspergillus flavus and Aspergillus parasiticus. These mycotoxins can contaminate a

wide range of agricultural commodities, posing a significant threat to human and animal health.

Aflatoxin B2 (AFB2) is a derivative of the more potent Aflatoxin B1 (AFB1) and is often found

alongside it in contaminated samples. Accurate and sensitive detection of AFB2 is crucial for

food safety and toxicological studies. Monoclonal antibodies (mAbs) offer high specificity and

affinity, making them ideal reagents for the development of reliable immunoassays for AFB2

detection.

These application notes provide detailed protocols for the use of monoclonal antibodies in the

detection of Aflatoxin B2, including methods for enzyme-linked immunosorbent assay (ELISA),

and immunoaffinity column chromatography.

I. Monoclonal Antibody Characteristics
The selection of a monoclonal antibody is critical for the development of a sensitive and

specific immunoassay. The following tables summarize the performance characteristics of

various monoclonal antibodies developed for aflatoxin detection, with a focus on their reactivity

with Aflatoxin B2.
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Table 1: Cross-Reactivity of Anti-Aflatoxin Monoclonal Antibodies

Monocl
onal
Antibod
y

Immuno
gen

Assay
Type

Aflatoxi
n B1 (%)

Aflatoxi
n B2 (%)

Aflatoxi
n G1
(%)

Aflatoxi
n G2
(%)

Referen
ce

4H2

AFB2-

EDA-

BSA

c-ELISA <19 100 <19 <19 [1]

Kj-AFB1

(Ag-

coated)

AFB1-

CMO-

BSA

dc-ELISA 100 60.47 65.97 14.83

Kj-AFB1

(Ab-

coated)

AFB1-

CMO-

BSA

dc-ELISA 100 59.41 46.66 26.97 [2]

MAM-

D12E2

(IgA)

AFB1-

hTF
ELISA 100 High High High [3]

2B11

(IgM)

AFB1-

BGG
RIA 100 ~100 Low Low [4]

A218

(IgG2b)
AFB1 ci-ELISA 100 100 100 100

B319

(IgG2b)
AFB1 ci-ELISA 95 100 100

Not

specified
[5]

R-

Biopharm

Kit Ab

Aflatoxin-

protein
c-ELISA 100 112 69 15 [6]

c-ELISA: competitive ELISA; dc-ELISA: direct competitive ELISA; ci-ELISA: competitive indirect

ELISA; RIA: Radioimmunoassay. "High" indicates significant cross-reactivity was observed but

a precise percentage was not provided.
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Table 2: Sensitivity of Anti-Aflatoxin Monoclonal Antibodies

Monoclonal
Antibody

Assay Type
IC50 (ng/mL)
for AFB2

Limit of
Detection
(LOD)

Reference

4H2 c-ELISA Not specified 50 pg/well [1]

Kj-AFB1 (Ag-

coated)
dc-ELISA 7.22 Not specified

Kj-AFB1 (Ab-

coated)
dc-ELISA 26.62 Not specified [2]

2B11 (IgM) RIA
~1 ng/mL (for

50% inhibition)
Not specified [4]

A218 (IgG2b) ci-ELISA 0.53 (for AFB1) Not specified

B319 (IgG2b) ci-ELISA 0.61 (for AFB1) Not specified [5]

II. Experimental Protocols
A. Production of Anti-Aflatoxin B2 Monoclonal Antibody
This protocol outlines the general steps for producing a monoclonal antibody specific to

Aflatoxin B2.
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Monoclonal antibody production workflow.

Protocol:

Immunogen Preparation:

Aflatoxin B2 is a small molecule and not immunogenic on its own. It must be conjugated

to a larger carrier protein.

Prepare a protein-reactive derivative of AFB2, such as Aflatoxin B2-oximinoacetate

(AFB2-OA).[1]

Conjugate AFB2-OA to a carrier protein like bovine serum albumin (BSA) or keyhole limpet

hemocyanin (KLH).[1][2]

Immunization:
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Immunize BALB/c mice with the AFB2-carrier protein conjugate. The immunogen is

typically emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary

immunization and incomplete adjuvant for subsequent boosts).

Hybridoma Production:

After a sufficient immune response is achieved (monitored by testing serum antibody

titers), isolate splenocytes from the immunized mice.

Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using a fusogen like

polyethylene glycol (PEG).

Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine)

medium. Unfused myeloma cells will not survive, and unfused splenocytes have a limited

lifespan.

Screening and Cloning:

Screen the supernatants of the resulting hybridoma cultures for the presence of antibodies

that bind to AFB2, typically by an indirect ELISA.

Select hybridoma clones that produce antibodies with high affinity and specificity for AFB2.

Perform limiting dilution cloning to isolate a monoclonal population of hybridoma cells.

Expand the selected clones and purify the monoclonal antibody from the culture

supernatant or from ascites fluid produced by injecting the hybridoma cells into mice.

B. Competitive Indirect Enzyme-Linked Immunosorbent
Assay (ci-ELISA)
This protocol describes a competitive indirect ELISA for the detection of Aflatoxin B2 in a

sample.
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Assay Steps Principle

Coat plate with AFB2-BSA conjugate

Block non-specific binding sites

Add sample (containing free AFB2) and anti-AFB2 mAb

Incubate (Competition for binding)

Wash to remove unbound reagents

Add enzyme-conjugated secondary antibody

Incubate

Wash

Add substrate (e.g., TMB)

Incubate (Color development)

Stop reaction

Read absorbance

Free AFB2 in sample competes with
coated AFB2-BSA for binding to the

primary antibody.

Higher AFB2 concentration in sample
leads to less primary antibody binding

to the plate, resulting in a weaker signal.

Click to download full resolution via product page

Competitive indirect ELISA workflow.
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Materials:

96-well microtiter plates

AFB2-BSA conjugate

Anti-AFB2 monoclonal antibody (primary antibody)

Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

Blocking buffer (e.g., 1% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween 20)

Substrate solution (e.g., TMB)

Stop solution (e.g., 2M H2SO4)

Aflatoxin B2 standards

Sample extracts

Protocol:

Coating:

Dilute the AFB2-BSA conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate

buffer, pH 9.6).

Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

Incubate overnight at 4°C.[5]

Washing:

Wash the plate three times with wash buffer.

Blocking:
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Add 200 µL of blocking buffer to each well.

Incubate for 2 hours at 37°C.[5]

Washing:

Wash the plate three times with wash buffer.

Competitive Reaction:

Add 50 µL of Aflatoxin B2 standard or sample extract to the appropriate wells.

Immediately add 50 µL of the diluted anti-AFB2 monoclonal antibody to each well.

Incubate for 1-2 hours at 37°C.[5]

Washing:

Wash the plate three times with wash buffer.

Secondary Antibody Incubation:

Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

Incubate for 1 hour at 37°C.

Washing:

Wash the plate five times with wash buffer.

Substrate Reaction:

Add 100 µL of the substrate solution to each well.

Incubate in the dark at room temperature for 15-30 minutes.

Stopping the Reaction:

Add 50 µL of stop solution to each well.
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Measurement:

Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely

proportional to the concentration of Aflatoxin B2 in the sample.

C. Immunoaffinity Column Chromatography
Immunoaffinity columns (IACs) are used for the cleanup and concentration of aflatoxins from

complex sample matrices prior to analysis by methods such as HPLC or LC-MS/MS.

Sample Preparation & Loading

Washing & Elution

Extract sample (e.g., with methanol/water)

Filter and dilute extract

Load diluted extract onto IAC

Wash column (e.g., with water or PBS)
to remove interfering substances

Elute bound aflatoxins (e.g., with methanol)

Collect eluate for analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b190438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Immunoaffinity column workflow.

Materials:

Immunoaffinity column containing anti-aflatoxin monoclonal antibodies

Sample extract (e.g., from corn, peanuts, or feed)

Extraction solvent (e.g., 70% methanol in water)[2]

Wash buffer (e.g., distilled water or PBS)

Elution solvent (e.g., HPLC-grade methanol)

Syringes and vacuum manifold (optional)

Protocol:

Sample Extraction:

Homogenize a representative sample.

Extract the aflatoxins from the sample using an appropriate solvent mixture, such as

methanol/water (e.g., 70:30, v/v).[2]

Filter the extract to remove solid particles.

Column Equilibration:

Allow the immunoaffinity column to reach room temperature.

Pass an equilibration buffer (usually PBS) through the column if required by the

manufacturer.

Sample Loading:
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Dilute the filtered sample extract with water or PBS to reduce the methanol concentration,

as high organic solvent concentrations can interfere with antibody binding.[7]

Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate

(e.g., 1-2 mL/minute). The aflatoxins will bind to the antibodies immobilized in the column.

Washing:

Wash the column with distilled water or PBS to remove unbound matrix components.[8]

Elution:

Elute the bound aflatoxins from the column by passing a small volume of elution solvent

(e.g., 1-2 mL of methanol) through the column.[8]

Collect the eluate.

Analysis:

The collected eluate, containing the purified and concentrated aflatoxins, can be

evaporated to dryness and reconstituted in a suitable solvent for analysis by HPLC with

fluorescence detection or LC-MS/MS.

III. Data Interpretation and Quality Control
Standard Curve: For quantitative ELISA, a standard curve must be generated using known

concentrations of Aflatoxin B2. The concentration of AFB2 in unknown samples is

determined by interpolating from this curve.

Controls: Include positive and negative controls in each assay to ensure proper

performance.

Spike and Recovery: To assess matrix effects, spike known amounts of Aflatoxin B2 into

blank sample extracts and calculate the recovery rate. Recovery rates between 70% and

120% are generally considered acceptable.[3]

Specificity: The cross-reactivity of the monoclonal antibody with other aflatoxins and

structurally related compounds should be known and considered when interpreting results.
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Conclusion
Monoclonal antibodies are powerful tools for the sensitive and specific detection of Aflatoxin
B2 in various matrices. The protocols provided herein offer a foundation for researchers to

develop and implement reliable immunoassays for food safety monitoring, quality control, and

research applications. Proper validation and adherence to quality control measures are

essential for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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